Home > Products > Screening Compounds P51873 > Raltegravir beta-D-Glucuronide
Raltegravir beta-D-Glucuronide - 952654-62-5

Raltegravir beta-D-Glucuronide

Catalog Number: EVT-1482980
CAS Number: 952654-62-5
Molecular Formula: C₂₆H₂₉FN₆O₁₁
Molecular Weight: 620.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir beta-D-Glucuronide involves enzymatic glucuronidation, typically utilizing UDP-glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Raltegravir. The process can be carried out in vitro using recombinant enzymes or in vivo within biological systems .

In industrial settings, bioreactors are employed to maintain optimal conditions for enzyme activity, followed by purification through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity and yield .

Molecular Structure Analysis

Structure and Data

Raltegravir beta-D-Glucuronide has the molecular formula C26H29FN6O11C_{26}H_{29}FN_{6}O_{11} and a molecular weight of approximately 620.54 g/mol. The compound features a glucuronic acid moiety attached to the Raltegravir structure, which is critical for its pharmacokinetic properties. The compound does not possess chiral centers but exhibits polymorphism, which can affect its physical properties .

Structural Representation

The structural representation includes:

  • Fluorinated aromatic rings: Contributing to the compound's lipophilicity.
  • Glucuronic acid moiety: Enhancing solubility and facilitating metabolic clearance.
Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety back to Raltegravir. The following conditions are typically employed:

  • Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
  • Conjugation: Involves UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes in buffered aqueous solutions .

Major Products

The major product of hydrolysis is Raltegravir itself, while conjugation reactions yield various glucuronide conjugates depending on specific enzyme interactions .

Mechanism of Action

Process and Data

Raltegravir beta-D-Glucuronide acts as a metabolite of Raltegravir, targeting the HIV-1 integrase enzyme. The mechanism involves:

  • Inhibition of Integrase: By binding to the integrase enzyme, it prevents the integration of viral DNA into the host cell's chromosomes.
  • Disruption of Viral Replication: This inhibition disrupts the replication cycle of HIV-1, leading to decreased viral load in infected individuals.

Pharmacokinetically, Raltegravir is primarily metabolized through glucuronidation by UGT1A1, with minor contributions from UGT1A9 and UGT1A3 .

Physical and Chemical Properties Analysis

Physical Properties

Raltegravir beta-D-Glucuronide appears as a white powder that is soluble in water but slightly soluble in methanol and very slightly soluble in acetonitrile and ethanol. It is insoluble in isopropyl alcohol .

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data can vary due to polymorphism.
  • Lipophilicity: The compound exhibits varying degrees of lipophilicity based on its structural components; logD values at pH 7.4 indicate moderate lipophilicity .

Relevant analyses indicate that Raltegravir beta-D-Glucuronide has a stability profile suggesting it remains stable for at least one year under proper storage conditions .

Applications

Scientific Uses

Raltegravir beta-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand the metabolism and clearance of Raltegravir in humans. It serves as a biomarker for assessing therapeutic drug monitoring in patients undergoing antiretroviral therapy. Additionally, it plays a role in research related to drug interactions and metabolic pathways involving integrase inhibitors .

Chemical Characterization of Raltegravir beta-D-Glucuronide

Structural Identification and Nomenclature

Raltegravir beta-D-glucuronide (RAL-GLU) is the primary phase II metabolite of the antiretroviral drug Raltegravir, formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [9]. The molecular formula is C₂₆H₂₉FN₆O₁₁, with a molecular weight of 620.54 g/mol [2] [3] [7]. The structure comprises the parent Raltegravir molecule linked via a β-glycosidic bond to D-glucuronic acid at the pyrimidin-5-yl oxygen position. This conjugation significantly enhances the metabolite's hydrophilicity compared to the parent drug, facilitating renal excretion [4] [9].

Key structural identifiers include:

  • SMILES: CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F [9]
  • InChIKey: DNIJULFVNPGGMF-LKUMGPRMSA-N (indicating stereospecific β-configuration) [7] [9]

Table 1: Key Identifiers of Raltegravir beta-D-Glucuronide

Identifier TypeValue
CAS Number952654-62-5
Molecular FormulaC₂₆H₂₉FN₆O₁₁
Molecular Weight620.54 g/mol
SynonymsRaltegravir-β-D-glucuronide; RAL-GLU
IUPAC Name(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Physicochemical Properties

RAL-GLU exhibits distinct physicochemical characteristics critical for its detection and analysis in biological matrices:

  • Physical State: White to off-white crystalline solid [7] [9]
  • Melting Point: 142–152°C (varies by crystalline form) [7] [8]
  • Solubility: Moderately soluble in methanol and acetonitrile, sparingly soluble in water or aqueous buffers [8]. Specific solubility data require reference to Certificates of Analysis (COA) per lot [2].
  • Purity: Commercial standards typically exceed ≥95% purity (HPLC-verified) [9].
  • Spectroscopic Properties: As a UV-active compound, RAL-GLU exhibits absorption maxima at 260 nm, enabling detection via HPLC-UV methods . Its mass spectrometry profile shows characteristic fragments at m/z 623.56 (positive ion mode) and m/z 619.53 (negative ion mode) [6] [8].

Table 2: Summary of Physicochemical Properties

PropertyValue/RangeAnalytical Method
AppearanceWhite to off-white solidVisual inspection
Melting Point142–152°CDifferential scanning calorimetry
Purity≥95%HPLC-UV
UV Absorption Maximum260 nmSpectrophotometry
Solubility in MethanolModerateCompendial testing

Stability and Degradation Pathways

The stability profile of RAL-GLU is crucial for accurate pharmacokinetic analysis:

  • Thermal Stability: Stable for ≥1 year when stored at –20°C under inert atmosphere [8] [9]. Degradation accelerates at room temperature or under humid conditions.
  • pH Sensitivity: The β-glucuronide bond is susceptible to enzymatic hydrolysis by β-glucuronidases and chemical hydrolysis under strongly acidic conditions (pH < 3), reverting to the parent Raltegravir [4] [7].
  • In-Source Degradation: During LC-MS/MS analysis, RAL-GLU undergoes partial in-source fragmentation to Raltegravir, necessitating chromatographic separation to avoid interference in quantification [4]. Studies report >95% intact RAL-GLU after 24 hours at 4°C in plasma, but degradation exceeds 15% after three freeze-thaw cycles [4].

Table 3: Stability Conditions and Degradation Kinetics

ConditionStability OutcomeAnalytical Impact
Long-term storage (–20°C)Stable ≥1 yearSuitable for reference standards
Acidic pH (pH 2.0)Hydrolysis to Raltegravir within hoursRequires neutral buffer in assays
LC-MS/MS source temperaturePartial conversion to RaltegravirMandates baseline chromatographic separation
Freeze-thaw cycles (3×)Degradation >15%Limits sample reanalysis

Degradation Mitigation Strategies:

  • Sample Preservation: Immediate plasma separation with protease/glucuronidase inhibitors [4].
  • Chromatographic Optimization: Use of phenyl-hexyl columns with mobile phases containing 0.05% formic acid achieves baseline separation of RAL-GLU from Raltegravir (retention time shift: 2.1 min vs. 3.4 min) [4] [7].
  • Isotopic Labeling: Deuterated analogues (e.g., Raltegravir-d₃ β-D-glucuronide, m/z 623.56) serve as internal standards to correct matrix effects [6] [8].

Properties

CAS Number

952654-62-5

Product Name

Raltegravir beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₂₆H₂₉FN₆O₁₁

Molecular Weight

620.54

InChI

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F

Synonyms

4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.